ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)8-4-9-7(11-8)3-6(5-12)15-9/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZSZCRBLCHJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions . Another method includes the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol . These reactions typically require an inert atmosphere and temperatures ranging from room temperature to slightly elevated conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Ethyl 2-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as an important building block for synthesizing more complex heterocyclic compounds. Its ability to undergo electrophilic substitution reactions enables the creation of diverse derivatives that can be tailored for specific applications in drug discovery and materials science.
Medicinal Chemistry
The compound has been investigated for its potential biological activities. Studies suggest that it may possess antimicrobial and anticancer properties due to its structural characteristics. For instance, compounds with similar thieno[3,2-b]pyrrole structures have shown promising results against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the activity of thieno[3,2-b]pyrrole derivatives against human cancer cell lines using high-throughput screening methods. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .
Material Science
In industry, this compound is utilized in the synthesis of materials with specific electronic properties. Its unique electronic structure allows for applications in organic electronics and photovoltaics.
Biological Interactions
The compound's formyl group can participate in nucleophilic addition reactions with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound’s formyl group can participate in nucleophilic addition reactions, while the thiophene and pyrrole rings can engage in π-π interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Electronic Effects :
- The formyl group at C-2 enhances electron-withdrawing properties, critical for charge transport in semiconductors .
- Bromo substituents (e.g., in ethyl 2-bromo derivatives) facilitate cross-coupling reactions (e.g., Stille, Suzuki) for polymer synthesis .
- Alkyl/aryl groups (e.g., methyl, 4-chlorobenzyl) modulate solubility and steric effects, impacting biological activity .
Synthetic Flexibility: Vilsmeier formylation is selective for C-2 in thieno/furopyrroles, enabling precise functionalization . Hemetsberger-Knittel synthesis is versatile for constructing fused pyrrole cores but requires harsh conditions (e.g., xylene reflux) .
Biological Activity: Antibacterial activity is observed in triazine derivatives derived from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate .
Physicochemical Properties
- Thermal Stability: Thieno[3,2-b]pyrroles with electron-withdrawing groups (e.g., formyl, bromo) display higher thermal stability (>250°C), suitable for optoelectronic applications .
Research Findings and Challenges
- Synthetic Challenges: Selective Formylation: Competing reactions at C-6 in thieno[3,2-b]pyrroles require careful temperature control (ambient to 60°C) . Purification: Bromo and formyl derivatives often require column chromatography, reducing yields (e.g., 54% for ethyl 1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate) .
- Green Chemistry: Developing solvent-free cyclization methods could improve sustainability .
Biological Activity
Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 59958-27-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing available data from various studies, including its synthesis, biological evaluations, and potential therapeutic applications.
Structural Characteristics
This compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO3S |
| Molecular Weight | 223.25 g/mol |
| CAS Number | 59958-27-9 |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
The compound features a thieno[3,2-b]pyrrole core with an ethyl ester and a formyl group, which are crucial for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno derivatives. Common methods include:
- Formation of the thieno ring : Using thiophene derivatives as starting materials.
- Introduction of the formyl group : Achieved through Vilsmeier-Haack formylation or other carbonylation methods.
- Esterification : The final step often involves the esterification of the carboxylic acid with ethanol.
Antimicrobial Activity
Studies have indicated that derivatives of thieno[3,2-b]pyrrole exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
Research indicates that compounds containing the thieno[3,2-b]pyrrole scaffold can modulate inflammatory pathways. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro:
- TNF-alpha : Decreased by up to 50% at concentrations of 10 µM.
- IL-6 : Significant reduction observed at similar concentrations.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial potential of this compound against drug-resistant strains of bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant infections.
- Case Study on Antitumor Activity : In a study involving human cancer cell lines, this compound was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This suggests a synergistic effect that warrants further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
